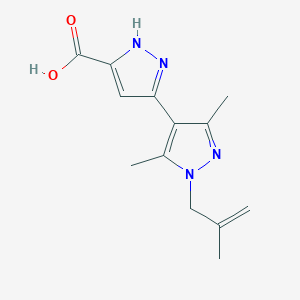

3',5'-dimethyl-1'-(2-methylprop-2-en-1-yl)-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3',5'-dimethyl-1'-(2-methylprop-2-en-1-yl)-1H,1'H-3,4'-bipyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.297. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3',5'-Dimethyl-1'-(2-methylprop-2-en-1-yl)-1H,1'H-3,4'-bipyrazole-5-carboxylic acid (CAS Number: 890624-75-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C13H16N4O2. Its structure includes a bipyrazole backbone with a carboxylic acid functional group, which is crucial for its biological interactions.

Research indicates that compounds similar to 3',5'-dimethyl-1'-(2-methylprop-2-en-1-yl)-1H,1'H-3,4'-bipyrazole derivatives exhibit various mechanisms of action:

- Inhibition of Cyclooxygenases : Some derivatives have shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential anti-inflammatory properties .

- Lipoxygenase Inhibition : The compound may also inhibit lipoxygenase (5-LOX), which is involved in the inflammatory response .

- Neuroprotective Activity : Preliminary studies suggest that similar compounds could have neuroprotective effects, potentially beneficial in treating neuroinflammatory conditions .

Biological Activity Data

A summary of biological activities reported in various studies is presented in the table below:

Case Study 1: Anti-inflammatory Potential

A study evaluated the anti-inflammatory effects of related bipyrazole compounds in vitro. The results indicated significant inhibition of COX enzymes, leading to decreased prostaglandin synthesis, which is pivotal in inflammatory processes.

Case Study 2: Neuroprotective Effects

In vivo studies demonstrated that compounds structurally related to 3',5'-dimethyl-1'-(2-methylprop-2-en-1-yl)-1H,1'H-3,4'-bipyrazole exhibited neuroprotective effects in models of neurodegeneration. These findings suggest potential applications in treating conditions like Alzheimer's disease.

Case Study 3: Antiviral Activity

Research into antiviral properties revealed that certain derivatives showed efficacy against HIV strains. The mechanism involved the disruption of viral replication pathways, indicating a promising avenue for further exploration in antiviral drug development .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrazole derivatives, including 3',5'-dimethyl-1'-(2-methylprop-2-en-1-yl)-1H,1'H-3,4'-bipyrazole-5-carboxylic acid. The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents .

Anticancer Potential

Research into the anticancer effects of pyrazole derivatives indicates that modifications to the bipyrazole structure can enhance cytotoxicity against cancer cell lines. The specific interactions of the carboxylic acid group may contribute to improved efficacy in targeting cancer cells. Studies are ongoing to evaluate the compound's mechanism of action and its effectiveness compared to existing chemotherapeutic agents .

Polymer Chemistry

The unique structure of this compound allows it to serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is focused on synthesizing copolymers that leverage the compound's properties for applications in coatings and advanced materials .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These complexes may exhibit interesting catalytic properties or enhanced luminescence, making them suitable for applications in sensors or photonic devices .

Case Studies

Analyse Des Réactions Chimiques

Carboxylic Acid Derivative Formation

The carboxylic acid group (-COOH) at position 5 undergoes classical acid-mediated reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄, HCl) to form esters. For example, methyl ester derivatives are synthesized via reflux with methanol .

-

Amidation : Converts to amides using coupling agents (e.g., EDC·HCl, DMAP) or via activation with thionyl chloride followed by amine treatment .

Table 1: Carboxylic Acid Reactions

Allyl Substituent Reactivity

The 2-methylprop-2-en-1-yl (allyl) group at position 1' participates in:

-

Electrophilic Addition : Reacts with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) to form dihalides or allyl bromides.

-

Oxidation : Ozonolysis or epoxidation (e.g., m-CPBA) could yield carbonyl or epoxide derivatives, though experimental data for this specific compound is lacking.

Key Structural Insight : The allyl group’s steric bulk (due to the 2-methyl substituent) may hinder some addition reactions compared to simpler allyl systems .

Pyrazole Ring Functionalization

The bipyrazole core exhibits regioselective reactivity:

-

N-Alkylation : The unsubstituted NH group on the pyrazole ring (position 1H) can undergo alkylation with alkyl halides or allyl bromides under basic conditions .

-

Cyclocondensation : Analogous β-enamino diketones react with hydrazines to form pyrazoles , suggesting potential for further heterocycle formation.

Table 2: Pyrazole Ring Reactions

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| N-Alkylation | Allyl bromide, K₂CO₃, DMF | Substitution at pyrazole NH site |

| Cyclocondensation | Phenylhydrazine, EtOH, r.t. | Formation of triazole derivatives |

Decarboxylation and Thermal Stability

Under thermal or basic conditions, decarboxylation may occur:

Propriétés

IUPAC Name |

3-[3,5-dimethyl-1-(2-methylprop-2-enyl)pyrazol-4-yl]-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-7(2)6-17-9(4)12(8(3)16-17)10-5-11(13(18)19)15-14-10/h5H,1,6H2,2-4H3,(H,14,15)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPHFKGUEQLNCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=C)C)C)C2=NNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.